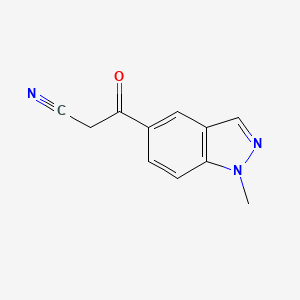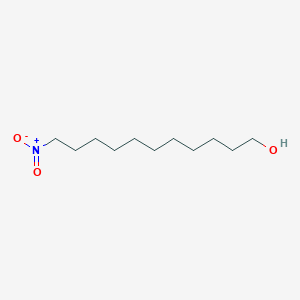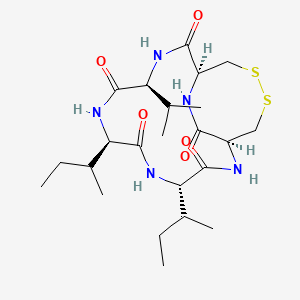![molecular formula C12H9ClN4 B13714499 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)
1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core with a benzyl group at the 1-position and a chlorine atom at the 6-position.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the formation of the pyrazolopyrimidine core followed by the introduction of the benzyl and chloro substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the formimidate derivative can be treated with hydrazine hydrate in ethanol to yield the pyrazolopyrimidine core . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: The pyrazolopyrimidine core can participate in cycloaddition reactions, forming complex structures with potential biological activities.
Common reagents used in these reactions include hydrazine hydrate, sodium ascorbate, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promising results in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acids in the active site of CDK2 is crucial for its inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another scaffold with potential anticancer activity.
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the benzyl group but shares similar inhibitory properties against certain enzymes.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H9ClN4 |
|---|---|
Molekulargewicht |
244.68 g/mol |
IUPAC-Name |
1-benzyl-6-chloropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9ClN4/c13-12-14-6-10-7-15-17(11(10)16-12)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
YUFOIOSWYKBWDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=NC(=NC=C3C=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13714421.png)
![N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide](/img/structure/B13714428.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide](/img/structure/B13714435.png)






![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)
![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)


